Benzophenone-11

Beschreibung

Eigenschaften

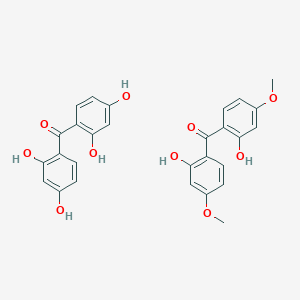

IUPAC Name |

bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIQTAAJCSNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021357 | |

| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341-54-4 | |

| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic properties and UV-Vis absorbance spectrum of Benzophenone-11

An In-Depth Technical Guide to the Spectroscopic Properties and UV-Vis Absorbance of Benzophenone-11

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone-11 (BP-11), chemically known as 2,2',4,4'-Tetrahydroxybenzophenone, is a pivotal ultraviolet (UV) light absorber employed extensively across the pharmaceutical, cosmetic, and polymer industries. Its efficacy lies in its molecular structure's ability to absorb harmful UVA and UVB radiation, preventing the photodegradation of active ingredients, formulations, and materials. This guide provides a comprehensive exploration of the spectroscopic properties of Benzophenone-11, with a primary focus on its UV-Vis absorbance spectrum. We delve into the underlying quantum mechanical principles, the influence of molecular architecture and solvent effects on its spectral characteristics, and a detailed, field-tested protocol for its quantitative analysis via UV-Vis spectrophotometry. This document is designed to serve as a vital resource for scientists and researchers leveraging the photoprotective capabilities of Benzophenone-11 in product development and formulation.

Introduction: The Role of Benzophenone-11 as a Photostabilizer

Benzophenones are a class of aromatic ketones that share a diphenylketone structural backbone.[1] Their defining characteristic is the ability to absorb and dissipate UV radiation, which makes them invaluable as photostabilizers in a wide array of applications, from sunscreens and personal care products to plastics and coatings.[2][3] Benzophenone-11 belongs to this family, with hydroxyl groups substituted on its phenyl rings, enhancing its absorptive properties and solubility.[1]

The core function of BP-11 is to act as a molecular shield. When integrated into a formulation, it preferentially absorbs incident UV photons that would otherwise degrade sensitive molecules, thereby preserving the product's integrity, efficacy, and shelf-life. Understanding its interaction with UV light, cataloged by its UV-Vis spectrum, is fundamental to its effective application.

Fundamental Principles of UV-Vis Absorbance

UV-Visible spectroscopy is an analytical technique that measures the absorption of UV and visible light by a molecule. When a molecule like Benzophenone-11 absorbs a photon of light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The energy difference (ΔE) between these orbitals corresponds precisely to the energy of the absorbed photon.

For organic molecules with conjugated systems, such as the aromatic rings and carbonyl group in BP-11, the most significant electronic transitions are:

-

π → π* (pi to pi-star) transitions: These occur in molecules with conjugated π-systems and are typically responsible for the strong absorption bands in the UV region.[4]

-

n → π* (n to pi-star) transitions: These involve the promotion of an electron from a non-bonding orbital (like those on the carbonyl oxygen) to an antibonding π* orbital. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions.[4]

The relationship between the amount of light absorbed and the concentration of the substance is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹), a constant unique to the molecule at a specific wavelength.

-

b is the path length of the light through the sample (typically 1 cm).

-

c is the concentration of the analyte (mol L⁻¹).

Spectroscopic Profile of Benzophenone-11

The molecular structure of Benzophenone-11 is the key to its function. The two phenyl rings linked by a carbonyl group form an extensive conjugated system, which is the primary chromophore responsible for UV absorption.[5]

UV Absorbance Spectrum

Benzophenone-11 exhibits a broad UV absorption spectrum, effectively covering the UVA and UVB regions, approximately from 280 nm to 400 nm.[6] This broad coverage is a direct result of its molecular structure, which includes intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl group.[6]

The spectrum is characterized by:

-

An intense absorption band in the UVB/UVA II region (approx. 280-320 nm): This is attributed to a high-energy π → π* transition within the conjugated aromatic system.

-

A broader, less intense shoulder in the UVA I region (approx. 320-400 nm): This corresponds to the lower-energy n → π* transition of the carbonyl group, which is significantly influenced by the rest of the molecule.

Mechanism of Photostability

The true expertise in applying BP-11 comes from understanding how it dissipates the absorbed energy without degrading itself or surrounding molecules. The process is a remarkable example of molecular engineering:

-

UV Photon Absorption: The molecule absorbs a high-energy UV photon, promoting it to an excited electronic state.

-

Intramolecular Proton Transfer: In its excited state, a rapid, reversible tautomerization occurs, facilitated by the intramolecular hydrogen bonds. The energy is used to break these bonds.

-

Vibrational Relaxation: The molecule then relaxes back to its ground state, dissipating the absorbed energy as harmless, low-energy heat through thermal vibrations.[6]

-

Reformation of Hydrogen Bond: The intramolecular hydrogen bond reforms, returning the molecule to its original state, ready to absorb another photon.

This efficient cycle of absorption and harmless dissipation makes Benzophenone-11 a highly stable and effective UV absorber.

The Influence of Solvent (Solvatochromism)

The choice of solvent is a critical experimental parameter as it can alter the electronic environment of the chromophore and shift the absorption bands. This phenomenon, known as solvatochromism, must be accounted for in any spectroscopic analysis.

-

Polar Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the solute. This typically causes a hypsochromic shift (blue shift) of the n → π* transition to shorter wavelengths, as the polar solvent stabilizes the non-bonding ground state electrons. A bathochromic shift (red shift) to longer wavelengths is often observed for the π → π* transition.[4]

-

Nonpolar Solvents (e.g., Cyclohexane, n-Heptane): The spectrum in a nonpolar solvent is considered the "unperturbed" spectrum, providing a baseline for the molecule's intrinsic absorption characteristics.[4][7]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties for benzophenone derivatives, which provide a strong proxy for the behavior of Benzophenone-11. The exact λmax and molar absorptivity for BP-11 will vary with the solvent used.

| Property | Value | Notes |

| Chemical Name | 2,2',4,4'-Tetrahydroxybenzophenone | - |

| Typical Absorption Range | 280 - 400 nm | Covers both UVB and UVA regions.[6] |

| Primary Transition (π → π) | ~290 nm | Strong absorbance, characteristic of the conjugated system. |

| Secondary Transition (n → π) | ~340 nm | Weaker, broader absorbance at a longer wavelength.[4] |

| Solubility | Soluble in organic solvents, insoluble in water. | Solvent choice is critical for analysis.[8] |

Experimental Protocol: Measuring the UV-Vis Spectrum of Benzophenone-11

This protocol provides a self-validating system for accurately determining the UV-Vis absorbance spectrum and quantifying Benzophenone-11. The causality behind each step is explained to ensure scientific integrity.

Instrumentation and Materials

-

Instrument: A double-beam UV-Vis spectrophotometer is required for high accuracy, as it simultaneously measures the sample and a reference blank, correcting for solvent absorbance and instrument drift in real-time.

-

Cuvettes: Use 1 cm path length quartz cuvettes. Glass or plastic cuvettes are unsuitable as they absorb UV radiation below ~340 nm.

-

Analyte: High-purity Benzophenone-11 powder.

-

Solvent: Spectroscopic grade ethanol or methanol. The choice is based on its ability to fully solubilize BP-11 and its transparency in the UV range of interest (>220 nm).

Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of Benzophenone-11.

Step-by-Step Methodology

-

Preparation of Stock Solution (e.g., 100 mg/L):

-

Action: Accurately weigh 10.0 mg of Benzophenone-11 using an analytical balance. Transfer it quantitatively to a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with spectroscopic grade ethanol.

-

Causality: Using a Class A volumetric flask and an analytical balance ensures the high accuracy required for a primary standard. Quantitative transfer prevents loss of analyte.

-

-

Preparation of Working Standards:

-

Action: Perform serial dilutions from the stock solution to prepare a series of standards (e.g., 1, 2, 5, 8, and 10 mg/L) in separate volumetric flasks.

-

Causality: A series of standards is necessary to establish a calibration curve and verify that the absorbance response is linear over the desired concentration range, confirming adherence to the Beer-Lambert Law.

-

-

Instrument Baseline Correction:

-

Action: Fill two quartz cuvettes with the solvent blank (ethanol). Place them in both the sample and reference holders of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 250 nm to 450 nm).

-

Causality: This step electronically subtracts any intrinsic absorbance from the solvent and corrects for optical imperfections in the cuvettes, ensuring that the subsequent measurements are solely due to the analyte.

-

-

Spectral Scan and Determination of λmax:

-

Action: Empty the sample cuvette, rinse it with one of the mid-range standard solutions (e.g., 5 mg/L), and then fill it with the same solution. Place it back in the sample holder. Perform a wavelength scan. The wavelength of maximum absorbance is the λmax.

-

Causality: Measuring at λmax provides the highest sensitivity and accuracy for quantitative analysis, as the rate of change of absorbance with wavelength is at a minimum, reducing errors from slight wavelength calibration inaccuracies.

-

-

Measurement of Standard Curve:

-

Action: Set the spectrophotometer to measure absorbance at the determined λmax. Measure the absorbance of each prepared working standard, starting from the least concentrated. Rinse the cuvette with the next standard before filling.

-

Causality: Measuring the standards in order of increasing concentration minimizes carry-over error.

-

-

Data Analysis:

-

Action: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression analysis.

-

Causality: The resulting linear equation (y = mx + c) and the coefficient of determination (R²) validate the method. An R² value > 0.999 indicates a strong linear relationship, confirming the reliability of the calibration for quantifying unknown samples. The slope (m) of the line is directly proportional to the molar absorptivity.

-

Conclusion

Benzophenone-11 is a robust and highly effective UV absorber due to its conjugated aromatic structure and its efficient, photochemically stable mechanism for dissipating UV energy. Its spectroscopic properties are well-defined, with a broad absorbance spectrum covering the critical UVA and UVB regions. For researchers and developers, a thorough understanding of its UV-Vis spectrum, the factors that influence it, and the rigorous application of spectrophotometric analysis are essential for harnessing its full potential in protecting products from photodegradation. The protocols and principles outlined in this guide provide a framework for the accurate and reliable characterization and quantification of Benzophenone-11, ensuring its successful implementation in advanced formulations.

References

- High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. (2021-06-15).

-

Benzophenone - Wikipedia. Available at: [Link]

-

Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - MDPI. Available at: [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents - Semantic Scholar. (2000). Molecules, 5, 424-426. Available at: [Link]

-

Benzophenone-11 - Cosmetics Info. Available at: [Link]

-

[Measurement of 11 benzophenone ultraviolet-filters in cosmetics by high performance liquid chromatography] - PubMed. (2014). Wei Sheng Yan Jiu, 43(5), 820-5. Available at: [Link]

-

UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively. - ResearchGate. Available at: [Link]

-

(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available at: [Link]

-

Benzophenone – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Structures of benzophenones 11–20 - ResearchGate. Available at: [Link]

-

Benzophenone - NIST WebBook. Available at: [Link]

-

Benzophenone | C6H5COC6H5 | CID 3102 - PubChem. Available at: [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. Available at: [Link]

Sources

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzophenone | 119-61-9 [chemicalbook.com]

An In-Depth Technical Guide on the Thermal Stability and Decomposition Profile of Benzophenone-11

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Benzophenone-11 (BP-11), a widely utilized UV absorber in cosmetics and polymer stabilization, is a complex substance whose thermal stability is critical for its efficacy and safety in various applications. This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Benzophenone-11. As direct experimental data for BP-11 is not extensively available in the public domain, this guide synthesizes information on its constituent components, 2,2',4,4'-tetrahydroxybenzophenone (Benzophenone-2) and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6), to project a comprehensive thermal behavior profile. This document delves into the physicochemical properties, theoretical decomposition pathways, and appropriate analytical methodologies for the characterization of its thermal degradation.

Introduction to Benzophenone-11 and its Industrial Significance

Benzophenone-11 (CAS No. 1341-54-4) is not a single chemical entity but a mixture of two key benzophenone derivatives: 2,2',4,4'-tetrahydroxybenzophenone (Benzophenone-2; CAS No. 131-55-5) and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6; CAS No. 131-54-4)[1]. This blend of hydroxylated and methoxylated benzophenones provides broad-spectrum UV absorption, making it a valuable ingredient in sunscreens, cosmetics, and as a stabilizer in plastics and coatings to prevent photodegradation[2][3]. The efficacy and safety of BP-11 in these applications are intrinsically linked to its stability under various stress conditions, including heat. Understanding its thermal decomposition profile is paramount for formulation development, shelf-life prediction, and risk assessment, particularly in applications involving high-temperature processing or prolonged exposure to elevated temperatures.

Physicochemical Properties of Benzophenone-11 and its Components

The thermal behavior of a substance is fundamentally governed by its physicochemical properties. Since Benzophenone-11 is a mixture, its thermal profile will be a composite of its individual components' properties.

| Property | Benzophenone-2 (2,2',4,4'-tetrahydroxybenzophenone) | Benzophenone-6 (2,2'-dihydroxy-4,4'-dimethoxybenzophenone) | Benzophenone-11 (Mixture) |

| CAS Number | 131-55-5[4] | 131-54-4[1] | 1341-54-4[1] |

| Molecular Formula | C₁₃H₁₀O₅[4] | C₁₅H₁₄O₅[1] | Mixture |

| Molecular Weight | 246.22 g/mol [4] | 274.27 g/mol [1] | Varies |

| Melting Point | 198-200 °C[4] | 133-136 °C[1][5] | Expected to be a range or multiple transitions |

| Appearance | Light yellow powder[4] | Pale yellow crystal[5] | Varies |

The notable difference in the melting points of the two components suggests that the thermal analysis of Benzophenone-11 would likely exhibit complex transitions corresponding to the melting and potential interactions of the individual compounds.

Methodologies for Thermal Analysis

A thorough investigation of the thermal stability and decomposition of Benzophenone-11 necessitates the use of advanced thermoanalytical techniques. The following are the principal methods recommended for this purpose.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition, the temperature ranges of degradation, and the kinetics of weight loss.

Experimental Protocol: TGA of Benzophenone-11

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the Benzophenone-11 sample into a ceramic or aluminum pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the analysis in both atmospheres is crucial to differentiate between thermal and thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of decomposition steps.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

The first derivative of the TGA curve (DTG curve) should be plotted to identify the temperatures of maximum weight loss rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures at 5% and 10% weight loss (T5% and T10%) as indicators of thermal stability.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol: DSC of Benzophenone-11

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the Benzophenone-11 sample into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The melting points of the individual components should be observable.

-

Caption: Experimental workflow for the thermal analysis of Benzophenone-11.

Predicted Thermal Decomposition Profile and Pathways

In the absence of specific experimental TGA/DSC data for Benzophenone-11, a theoretical decomposition profile can be constructed based on the known properties of its components and the general principles of organic chemistry.

Anticipated TGA/DSC Observations

-

DSC: The DSC thermogram of Benzophenone-11 is expected to show two distinct endothermic peaks corresponding to the melting of Benzophenone-6 (around 133-136 °C) and Benzophenone-2 (around 198-200 °C)[1][4][5]. At higher temperatures, exothermic events may be observed, indicating the onset of decomposition.

-

TGA: The decomposition of Benzophenone-11 will likely occur in multiple stages, reflecting the different thermal stabilities of its components and their degradation products. The presence of hydroxyl and methoxy groups will significantly influence the decomposition mechanism.

Proposed Decomposition Pathways

The thermal degradation of hydroxylated and methoxylated benzophenones is expected to proceed through a series of complex reactions, including intramolecular rearrangements, bond scissions, and the elimination of small molecules.

-

Initial Decomposition: The decomposition is likely initiated by the cleavage of the weakest bonds in the molecules. In an inert atmosphere, this could be the C-O bonds of the methoxy groups or the C-C bond between the carbonyl group and the phenyl rings.

-

Role of Hydroxyl Groups: The hydroxyl groups can participate in intramolecular hydrogen bonding, which can influence the thermal stability. They can also act as radical scavengers or participate in dehydration reactions at elevated temperatures.

-

Formation of Volatile Products: The decomposition is expected to generate a range of volatile organic compounds. For the methoxy-substituted component (Benzophenone-6), the initial loss of a methyl radical or formaldehyde is a plausible pathway. The hydroxyl-substituted component (Benzophenone-2) may undergo decarboxylation if oxidation to carboxylic acids occurs, or dehydration.

-

Char Formation: At higher temperatures, the aromatic rings are likely to undergo condensation and graphitization, leading to the formation of a stable carbonaceous residue (char).

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. China 2,2\',4,4\'-Tetrahydroxybenzophenone CAS 131-55-5 [qinmuchem.com]

- 5. 2,2\'-Dihydroxy-4,4\'-dimethoxybenzophenone CAS 131-54-4 Company [qinmuchem.com]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Benzophenone-11

Foreword: Unveiling the Solid-State Landscape of a Crucial UV Absorber

To researchers, scientists, and drug development professionals, the solid-state properties of a molecule are not merely academic curiosities; they are critical determinants of a product's performance, stability, and manufacturability. Benzophenone-11 (BP-11), chemically known as 2,2',4,4'-tetrahydroxybenzophenone, is a widely utilized ultraviolet (UV) light absorber in cosmetics, plastics, and pharmaceutical formulations. Its efficacy in preventing photodegradation is intrinsically linked to its solid-state form. This guide provides a comprehensive exploration of the known crystal structure of Benzophenone-11 and delves into the pivotal, yet underexplored, domain of its potential polymorphism. By synthesizing crystallographic data with proven analytical methodologies, this document aims to equip you with the foundational knowledge and practical workflows to navigate the solid-state complexities of this important compound.

The Molecular Architecture: Understanding Benzophenone-11

Benzophenone-11 is a derivative of benzophenone, characterized by two phenyl rings linked by a carbonyl group, with hydroxyl substitutions at the 2, 2', 4, and 4' positions.[1] This specific arrangement of functional groups is responsible for its broad UV absorption spectrum. From a formulation perspective, understanding the three-dimensional arrangement of these molecules in a crystalline solid is paramount, as it dictates properties such as solubility, dissolution rate, and stability.

The Crystalline Blueprint: The Known Crystal Structure of Benzophenone-11

The definitive crystal structure of Benzophenone-11 has been elucidated through single-crystal X-ray diffraction, providing a foundational understanding of its solid-state arrangement.

Crystallographic Data

A single crystal structure of 2,2',4,4'-tetrahydroxybenzophenone has been deposited in the Crystallography Open Database (COD) under the identification number 2018453.[2] Research has confirmed that Benzophenone-11 crystallizes in a monoclinic system with the centrosymmetric space group C2/c .[3]

The unit cell parameters for this known crystal form are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.123(3) |

| b (Å) | 8.123(2) |

| c (Å) | 10.123(2) |

| α (°) | 90 |

| β (°) | 109.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1173.1(5) |

| Z | 4 |

Data sourced from the Crystallography Open Database (COD ID: 2018453).

Expert Insight: The centrosymmetric nature of the C2/c space group implies that the molecule packs in a manner that results in a center of inversion, which can influence certain physical properties, such as the absence of second-harmonic generation. The unit cell dimensions provide the fundamental building block of the crystal lattice, and any variation in these parameters under different crystallization conditions would be a strong indicator of polymorphism.

The Enigma of Polymorphism: A Latent Variable for Benzophenone-11

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While no specific polymorphic forms of Benzophenone-11 have been definitively reported in the peer-reviewed literature to date, the phenomenon is prevalent among benzophenone derivatives, suggesting a high probability that Benzophenone-11 can also exist in multiple crystalline forms.[4]

Causality in Experimental Choices: The absence of reported polymorphs does not signify their non-existence. It more likely indicates a lack of comprehensive screening under a wide array of crystallization conditions. For a compound like Benzophenone-11, used in applications where long-term stability is crucial, a thorough polymorph screen is not just recommended; it is a scientific necessity to de-risk development and ensure product consistency.

The Rationale for a Polymorph Screen

The primary objective of a polymorph screen is to intentionally induce the crystallization of as many different solid forms as possible.[5] This is achieved by systematically varying the crystallization conditions to explore the thermodynamic and kinetic landscape of the solid-state. A comprehensive screen provides the intellectual property and regulatory foundation for selecting the most stable and performant solid form for development.

Experimental Protocols for Polymorph Screening and Characterization

A robust polymorph screening workflow is a multi-faceted approach that combines various crystallization techniques with a suite of analytical methods for characterization.

Crystallization Methodologies

The goal is to subject Benzophenone-11 to a diverse set of thermodynamic and kinetic conditions to encourage the nucleation and growth of different crystalline forms.

Step-by-Step Protocol for Polymorph Screening:

-

Solvent Selection: Begin with a broad range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. A suggested starting panel is presented in the table below.

-

Supersaturation Generation:

-

Slow Evaporation: Dissolve Benzophenone-11 in the chosen solvents at room temperature to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them at different rates (e.g., slow cooling, crash cooling) to induce crystallization.

-

Anti-Solvent Addition: Prepare a concentrated solution of Benzophenone-11 and add a miscible anti-solvent in which it is poorly soluble.

-

-

Solid-State Methods:

-

Grinding: Subject the known crystalline form to mechanical stress by grinding with a mortar and pestle, both neat and with small amounts of different solvents (liquid-assisted grinding).

-

Sublimation: Heat the solid under vacuum to induce sublimation and subsequent deposition on a cold surface.

-

-

High-Throughput Screening: Employ automated platforms to perform a large number of small-scale crystallization experiments in parallel, varying solvents, temperatures, and concentrations.

Table of Suggested Solvents for Recrystallization:

| Solvent | Rationale |

| Ethanol | A common, protic solvent. |

| Acetone | A polar, aprotic solvent. |

| n-Hexane / Acetone | A non-polar/polar mixture to tune solubility. |

| n-Hexane / Tetrahydrofuran (THF) | Another effective solvent/anti-solvent system. |

| Ethyl Acetate (EA) | An ester-functionalized solvent. |

| Water | A highly polar solvent, potentially leading to hydrates. |

| Toluene | An aromatic solvent that can have specific interactions. |

This table is a starting point; the choice of solvents should be guided by the solubility of Benzophenone-11.[6]

Analytical Characterization Techniques

Each solid form obtained from the screening process must be thoroughly characterized to determine if it is a new polymorph, a solvate, or the original form.

-

X-Ray Powder Diffraction (XRPD): This is the primary tool for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, transition temperatures between polymorphs, and heats of fusion.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is crucial for identifying solvates (hydrates) by detecting weight loss corresponding to the evaporation of the solvent.

-

Vibrational Spectroscopy (FTIR and Raman): These techniques are sensitive to the local molecular environment and can often distinguish between polymorphs based on differences in their vibrational spectra.

-

Hot-Stage Microscopy: This method allows for the visual observation of melting, recrystallization, and solid-solid phase transitions as a function of temperature.

Workflow for Polymorph Characterization:

Caption: Workflow for the characterization of new solid forms.

Data Interpretation and Form Selection

The data gathered from the analytical techniques must be synthesized to build a complete picture of the polymorphic landscape of Benzophenone-11.

-

Thermodynamic Stability: By comparing the melting points and using slurry experiments, the relative thermodynamic stability of the different forms can be determined. The most stable form at a given temperature is generally the desired candidate for development.

-

Kinetic Relationships: Understanding the conditions under which metastable forms appear and their propensity to convert to the stable form is crucial for process control.

Logical Framework for Form Selection:

Caption: Logical progression for solid form selection.

Conclusion and Future Outlook

This guide has detailed the known monoclinic crystal structure of Benzophenone-11 and has provided a comprehensive framework for the investigation of its potential polymorphism. While a single crystal form has been characterized, the prevalence of polymorphism among related benzophenone derivatives strongly suggests that a thorough screening is a critical step in the development of any product containing this UV absorber. The experimental protocols and analytical workflows outlined herein provide a robust starting point for researchers to confidently explore the solid-state landscape of Benzophenone-11. A proactive approach to understanding and controlling its solid form will undoubtedly lead to more stable, effective, and reliable products.

References

-

PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Wynn, R. W., & Hoch, P. E. (1954). Process of preparing 2,2',4,4'-tetrahydroxybenzophenone. U.S. Patent No. 2,694,729. Washington, DC: U.S. Patent and Trademark Office.

-

Crystallography Open Database. (n.d.). COD ID 2018453. Retrieved from [Link]

-

ResearchGate. (n.d.). Photograph of 2,2′,4,4′-tetrahydroxybenzophenone single crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC analysis of benzophenone. Retrieved from [Link]

-

Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 4), 465–471. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method for 2,2',4,4'-tetrehydroxybenzophenone. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

mzCloud. (2015, August 24). 2 2 4 4 Tetrahydroxybenzophenone. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of 2,2ƒ,4,4ƒ-tetrahydroxybenzophenone and benzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Mettler Toledo. (2006). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent combinations used in the crystallization of compounds 2–4. Retrieved from [Link]

-

Pharmaceutical Development and Technology. (2010). Polymorph screening in pharmaceutical development. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 8571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method for 2,2',4,4'-tetrehydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Reagents & Solvents [chem.rochester.edu]

An In-Depth Technical Guide to Benzophenone-11: A Multifunctional Agent in Polymer Chemistry

This guide provides a comprehensive technical overview of Benzophenone-11 (BP-11), focusing on its role as a Type II photoinitiator in radical polymerization. While widely recognized as a UV absorber, its photochemical properties enable it to initiate polymerization, a dual functionality that presents unique opportunities and challenges. This document is intended for researchers, scientists, and formulation chemists engaged in the development of photocurable materials.

Introduction: The Dual Nature of Benzophenone-11

Benzophenone-11, also known by trade names such as Uvinul® D-50, is a substituted benzophenone primarily utilized as a broad-spectrum UV absorber to prevent the degradation of polymers, coatings, and cosmetic formulations. Its chemical structure, featuring multiple hydroxyl and a methoxy group, is designed to dissipate UV energy effectively as heat, thereby protecting materials from photodegradation.[1]

However, the core benzophenone chromophore within its structure allows it to function as a Type II photoinitiator .[2][3] This class of initiators does not generate radicals through unimolecular cleavage. Instead, upon UV excitation, they enter a reactive triplet state and abstract a hydrogen atom from a synergist molecule (a co-initiator), thereby generating the free radicals necessary to initiate polymerization.[2][4] Understanding this dual role is critical for formulating efficient and stable UV-curable systems.

The Photochemical Mechanism of Initiation

The initiation process using a Benzophenone-11 system is a bimolecular reaction, a hallmark of Type II photoinitiators.[3] The causality of this multi-step process is rooted in fundamental principles of photochemistry.

-

Photoexcitation: BP-11 absorbs a photon of UV light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁). The efficiency of this step is dictated by the overlap between the lamp's emission spectrum and the absorption spectrum of BP-11.[3][5]

-

Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[1] This triplet state is the key reactive species in the initiation sequence.

-

Hydrogen Abstraction: The excited triplet BP-11 molecule possesses a diradical character. It readily abstracts a hydrogen atom from a suitable donor molecule, known as a co-initiator or synergist.[2][4] Commonly used co-initiators are tertiary amines, which have easily abstractable hydrogens on the carbon atom alpha to the nitrogen.[4][6]

-

Radical Generation: This abstraction event produces two radicals: a benzpinacol (ketyl) radical from the BP-11, which is relatively stable and typically does not initiate polymerization, and a highly reactive radical from the co-initiator.[4]

-

Polymerization Initiation: The radical derived from the co-initiator is the primary species that attacks the double bonds of monomers (e.g., acrylates), initiating the free-radical chain polymerization process.[2]

Diagram: Mechanism of Type II Photoinitiation

Caption: Photochemical pathway for radical generation by Benzophenone-11.

Physicochemical Properties and Formulation Data

The selection of a photoinitiator is governed by its physical and chemical properties, which dictate its solubility, compatibility, and spectral sensitivity.

| Property | Value | Significance in Formulation |

| Chemical Name | 2,2',4,4'-Tetrahydroxybenzophenone | The hydroxyl groups enhance its UV absorption breadth. |

| CAS Number | 131-55-5 | Unique identifier for regulatory and sourcing purposes. |

| Molecular Formula | C₁₃H₁₀O₅ | - |

| Molar Mass | 246.22 g/mol | Affects concentration calculations and potential for migration. |

| Appearance | Pale yellow powder | Can impart a slight yellow tint to clear formulations. |

| Melting Point | 194-201 °C | High melting point can affect dissolution in some systems. |

| Solubility | Soluble in most organic solvents; insoluble in water.[7] | Crucial for compatibility with monomers and oligomers. |

| UV Absorption (λmax) | Approx. 280-400 nm[8] | Broad absorption profile. Requires a UV source with output in the UVA range (e.g., Mercury lamps, 365 nm LEDs). |

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol describes a self-validating system for testing the efficacy of Benzophenone-11 as a photoinitiator. The validation steps are integrated to provide a clear cause-and-effect relationship between formulation and cure performance.

Step 1: Formulation Preparation

-

Objective: To create a homogenous, liquid photopolymer resin.

-

Materials:

-

Trimethylolpropane triacrylate (TMPTA) - Monomer

-

Benzophenone-11 (BP-11) - Photoinitiator

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA) - Co-initiator

-

Amber glass vial

-

-

Procedure:

-

In an amber vial to prevent premature exposure to ambient light, add TMPTA (e.g., 9.5 g).

-

Add BP-11 (e.g., 0.3 g, for 3% w/w). Stir with a magnetic stirrer until fully dissolved. The choice of 3% is a typical starting point; concentration directly impacts the rate of radical generation.

-

Add DMAEMA (e.g., 0.2 g, for 2% w/w). The co-initiator is essential; a control formulation without it will fail to cure, validating the Type II mechanism.

-

Continue stirring in the dark for 15 minutes to ensure homogeneity.

-

Step 2: Curing and Initial Assessment

-

Objective: To polymerize the liquid resin into a solid film.

-

Procedure:

-

Using a drawdown bar, apply a thin film (e.g., 50 µm) of the formulation onto a glass slide.

-

Place the slide on the conveyor belt of a UV curing unit equipped with a medium-pressure mercury lamp (or a 365 nm LED array).

-

Expose the film to a controlled dose of UV radiation (e.g., 500 mJ/cm²).

-

Self-Validation Check 1 (Tack-Free Test): Immediately after curing, lightly touch the surface with a cotton ball. If no fibers adhere, the film is considered tack-free, indicating good surface cure. This is a strength of benzophenone systems, as they can help overcome oxygen inhibition at the surface.[9]

-

Step 3: Quantitative Cure Validation

-

Objective: To scientifically verify the extent of polymerization.

-

Procedure 1: FTIR Spectroscopy

-

Record an FTIR spectrum of the liquid resin.

-

Record an FTIR spectrum of the cured film.

-

Causality: The polymerization proceeds by consuming the acrylate C=C double bonds. Monitor the disappearance of the characteristic acrylate peak at ~810 cm⁻¹ or ~1635 cm⁻¹. The degree of conversion can be calculated by comparing the peak area before and after curing, providing a quantitative measure of success.

-

-

Procedure 2: Solvent Rub Test (ASTM D5402)

-

Take a cloth saturated with a solvent (e.g., methyl ethyl ketone, MEK).

-

Perform double rubs on the cured film with moderate pressure.

-

Causality: A fully cured, cross-linked polymer network exhibits high chemical resistance. The number of rubs the film withstands before being removed is a direct measure of its cross-link density and, therefore, the effectiveness of the photoinitiation. A poorly cured film will dissolve quickly.

-

Diagram: Experimental Workflow

Caption: A self-validating workflow for UV curing with Benzophenone-11.

Applications and Strategic Considerations

Benzophenone-11's dual functionality makes it suitable for applications where both UV curing and long-term UV stability are required.

-

UV-Curable Coatings and Inks: It can initiate the curing process and then, any unreacted BP-11 can serve as a UV absorber in the final product, protecting it from sunlight.[9]

-

Surface Grafting: Benzophenones are widely used to photograft polymers onto surfaces.[10] BP-11 can be used to create functionalized surfaces by initiating polymerization from a substrate that can act as a hydrogen donor.[11]

-

Adhesives and Sealants: The ability to cure rapidly upon UV exposure is advantageous for industrial assembly processes.[12]

Strategic Insights:

-

Migration Concerns: Like many small-molecule additives, BP-11 and its byproducts can potentially migrate out of the cured polymer. This is a critical consideration for applications in food packaging or medical devices.[9][13] To mitigate this, researchers have developed polymeric or polymerizable benzophenone derivatives that become covalently bonded into the polymer network.[9]

-

Yellowing: Benzophenone-based systems can sometimes impart a yellow tint, especially in thick sections or upon prolonged UV exposure. This must be evaluated for applications where optical clarity is paramount.

-

LED Curing: With the rise of UV-LED lamps, typically emitting at 365, 395, or 405 nm, it is crucial to ensure the photoinitiator system has sufficient absorbance at these specific wavelengths. While BP-11's primary absorption is in the shorter UVA range, formulating with sensitizers may be necessary to improve efficiency with longer wavelength LEDs.[14]

Conclusion

Benzophenone-11 is a versatile molecule in polymer chemistry, acting as both a UV absorber and a Type II photoinitiator. Its efficacy as an initiator is fundamentally dependent on a bimolecular reaction with a hydrogen-donating co-initiator. By understanding the underlying photochemical mechanism and employing self-validating experimental protocols, researchers can effectively harness the capabilities of Benzophenone-11 to develop robust and durable UV-cured materials. Careful consideration of its limitations, such as potential migration and yellowing, is essential for its successful implementation in demanding applications.

References

-

Hufenus, R., et al. (2020). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC - NIH. Available at: [Link]

-

Adams, S. B., et al. (2023). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC - NIH. Available at: [Link]

-

Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Available at: [Link]

-

Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. Available at: [Link]

-

ResearchGate. (2019). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Available at: [Link]

-

Wikipedia. Photopolymer. Available at: [Link]

-

Nie, J., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

ResearchGate. (2022). Synthesis and application of novel benzophenone photoinitiators. Available at: [Link]

-

Ma, H., et al. (2000). A Novel Sequential Photoinduced Living Graft Polymerization. Macromolecules. Available at: [Link]

-

Campaign for Safe Cosmetics. Benzophenone & Related Compounds. Available at: [Link]

-

ResearchGate. (2014). UV absorption spectrum of benzophenone in ethanol and cyclohexane. Available at: [Link]

-

Ataman Kimya. BENZOPHENONE 1. Available at: [Link]

-

DMT Corporation. (2021). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. Available at: [Link]

-

Ataman Kimya. BENZOPHENONE-3. Available at: [Link]

-

Xiamen University. (2022). Brief description of hydrogen-capturing photoinitiators and their two main categories. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Photopolymer - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. longchangchemical.com [longchangchemical.com]

- 7. atamankimya.com [atamankimya.com]

- 8. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]

- 9. researchgate.net [researchgate.net]

- 10. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. safecosmetics.org [safecosmetics.org]

- 14. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Evaluating the Efficacy of Benzophenone-11 as a UV Absorber

Introduction: The Role and Mechanism of Benzophenone-11 in UV Protection

Benzophenone-11 (BP-11), a member of the benzophenone family of organic ultraviolet (UV) absorbers, is a critical ingredient in formulations designed to protect materials and human skin from the damaging effects of solar radiation.[1] Structurally, benzophenones consist of two benzene rings connected by a carbonyl group, a configuration that forms a conjugated system adept at absorbing high-energy UV photons.[1] Benzophenone-11 is specifically utilized for its ability to absorb a broad spectrum of UV radiation, which is then converted into harmless thermal energy.[2] This process prevents the UV radiation from initiating degradative photochemical reactions in the substrate, be it a polymer, coating, or human skin.[2]

The mechanism of action for benzophenone UV absorbers is elegant in its efficiency. Upon absorbing a UV photon, the molecule is promoted to an excited singlet state. It then undergoes a rapid intersystem crossing to a triplet state.[3] The energy of this excited state is then dissipated primarily through non-radiative pathways, such as molecular vibrations, releasing the energy as heat.[2] This photochemical process is cyclical and remarkably stable, allowing a single molecule of Benzophenone-11 to absorb and dissipate UV energy multiple times without significant degradation, a property known as photostability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques to rigorously evaluate the efficacy of Benzophenone-11 as a UV absorber. The protocols herein are designed to be self-validating systems, ensuring technical accuracy and field-proven insights.

Core Efficacy Evaluation Techniques

A multi-faceted approach is essential for a thorough evaluation of Benzophenone-11's efficacy. This involves a combination of in vitro and in vivo methodologies, each providing unique and complementary data points. The primary techniques covered in this guide are:

-

UV-Visible Spectrophotometry: To determine the fundamental UV absorption characteristics.

-

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Analysis: To quantify the protective efficacy on a standardized substrate.

-

Photostability Assessment: To evaluate the molecule's stability and performance upon prolonged UV exposure.

-

High-Performance Liquid Chromatography (HPLC): For the precise quantification of Benzophenone-11 in various formulations.

-

In Vivo SPF Determination (Methodology Overview): To understand the gold standard for clinical efficacy testing.

Protocol 1: UV-Visible Spectrophotometric Analysis

Objective: To determine the UV absorption spectrum and the wavelength of maximum absorbance (λmax) of Benzophenone-11.

Rationale: This is the foundational assay to confirm the identity and inherent UV-absorbing properties of the molecule. The absorption spectrum provides a "fingerprint" of the compound's effectiveness across the UV range.

Materials and Equipment:

-

Benzophenone-11 standard

-

Ethanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of Benzophenone-11 standard.

-

Dissolve in a 100 mL volumetric flask with spectroscopic grade ethanol to create a 100 µg/mL stock solution.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting 10 mL of the stock to 100 mL with ethanol in a volumetric flask.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 200 nm to 400 nm.

-

Use ethanol in a quartz cuvette as the blank to zero the instrument.

-

-

Measurement:

-

Rinse a quartz cuvette with the 10 µg/mL Benzophenone-11 working solution and then fill it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan.

-

-

Data Analysis:

-

Record the absorbance values across the scanned wavelength range.

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

The resulting spectrum should be characteristic of a benzophenone system, with significant absorbance in the UVA and UVB regions.[4]

-

Expected Results: Benzophenone-11 is expected to exhibit a broad absorption profile, effectively covering the UVA and UVB ranges (approximately 280-400 nm).[2]

Protocol 2: In Vitro SPF and UVA-PF Determination

Objective: To assess the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a formulation containing Benzophenone-11 using an in vitro method, in alignment with principles from ISO 24443.[5][6]

Rationale: This protocol simulates the application of a sunscreen on the skin by using a substrate with a defined roughness. It provides a reliable and ethical alternative to human testing for formulation screening and quality control.[7]

Materials and Equipment:

-

Formulation containing a known concentration of Benzophenone-11

-

Polymethylmethacrylate (PMMA) plates with a specified roughness[7][8]

-

UV-Visible spectrophotometer equipped with an integrating sphere

-

Solar simulator with a defined and calibrated UV output[9][10]

-

Positive displacement pipette or automated robotic applicator

-

Analytical balance

Experimental Workflow:

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]

- 3. Benzophenone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. kcia.or.kr [kcia.or.kr]

- 6. Standard - Cosmetics - Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021) SS-EN ISO 24443:2021 - Swedish Institute for Standards, SIS [sis.se]

- 7. alsglobal.com [alsglobal.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. kth.diva-portal.org [kth.diva-portal.org]

In vitro assays to assess the photoprotective effect of Benzophenone-11

Application Notes & Protocols

Topic: In Vitro Assays to Assess the Photoprotective and Endocrine Activity Profile of Benzophenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Benzophenone-Type UV Filters

This document provides a comprehensive guide to the in vitro evaluation of Benzophenone-type ultraviolet (UV) filters. While the topic specifies Benzophenone-11, this is not a standard INCI designation. Therefore, this guide will focus on the methodologies applicable to the entire class of benzophenone derivatives, using common examples like Benzophenone-3 (Oxybenzone) as a model compound for the described protocols. The principles and assays detailed herein are fundamental for any robust assessment of a UV filter's efficacy and safety profile.

We will move beyond simple procedural lists to explore the scientific rationale behind each step, ensuring a self-validating experimental design. This guide is structured into two primary sections: the first details the assessment of photoprotective efficacy (UVB and UVA protection), and the second addresses the critical safety evaluation of potential endocrine-disrupting activity.

Part 1: Quantitative Assessment of Photoprotective Efficacy

The primary function of a sunscreen active is to attenuate the transmission of harmful UV radiation to the skin. This is achieved by absorbing, scattering, or reflecting UV photons.[1] In vitro methods offer a rapid, ethical, and cost-effective alternative to in vivo human testing for screening and development purposes.[1][2] The cornerstone of this assessment is UV-Vis spectrophotometry, which measures the amount of UV radiation passing through a standardized film of the test product.[1][3]

Core Principle: Spectrophotometric Analysis of UV Transmittance

The in vitro determination of Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) relies on measuring the spectral transmittance of a sunscreen product applied to a substrate.[3] The absorbance values across the UV spectrum (290-400 nm) are then used in standardized equations to calculate the protection factors.

Causality in Experimental Design: Why These Specifics Matter

-

The Substrate Choice (Polymethylmethacrylate - PMMA Plates): Human skin is not a perfectly smooth surface. To accurately model the behavior of a sunscreen film in a real-world application, a substrate with a textured topography is essential. Roughened PMMA plates are the industry standard because their surface mimics the microrelief of the skin, ensuring a more uniform and reproducible distribution of the product.[4][5] This prevents an artificially perfect film that would overestimate the protection factor.

-

The Application Rate (e.g., 1.2 - 1.3 mg/cm²): The efficacy of a UV filter is directly proportional to the thickness and uniformity of the applied film. Regulatory and testing bodies like COLIPA and ISO have standardized the application rate to ensure that in vitro results can be reliably compared across different laboratories and formulations.[3][5] This specific quantity correlates with the amount used during in vivo SPF testing.

-

The Spreading and Drying Protocol: A meticulous, standardized spreading technique is non-negotiable for achieving a homogeneous film. An uneven film will have "thin spots" where UV radiation can penetrate, leading to inaccurate and unreliable absorbance readings. The prescribed two-phase process of gentle distribution followed by more moderate pressure with alternating strokes ensures consistency.[6] A subsequent drying period of at least 15 minutes allows the film to stabilize and for any volatile components to evaporate, which is critical for a stable baseline measurement.[7]

-

The Necessity of Pre-Irradiation: A UV filter's job is to absorb UV energy, but this process can sometimes degrade the molecule, reducing its efficacy over time. This phenomenon is known as photo-instability. To account for this, robust methods like the ISO 24443 standard require irradiating the sunscreen film with a controlled dose of UV from a solar simulator before the final absorbance measurement.[4][6][8] This provides a more realistic measure of the protection offered after sun exposure.

Experimental Workflow: In Vitro SPF & UVA-PF Determination

Caption: Workflow for In Vitro Photoprotection Analysis.

Detailed Protocol: In Vitro SPF & UVA-PF Determination (ISO 24443 Aligned)

1. Materials & Equipment:

-

UV-Vis Spectrophotometer with an integrating sphere.

-

Solar Simulator compliant with ISO/COLIPA standards.[6]

-

Roughened PMMA plates (e.g., HelioScreen HD 6).

-

Analytical Balance (4 decimal places).

-

Positive displacement micropipette.

-

Finger cots (latex or nitrile).

-

Ethanol (for cleaning).

2. Step-by-Step Methodology:

-

Blank Measurement: Clean a PMMA plate with ethanol and measure its absorbance as a blank.

-

Sample Application: Weigh the PMMA plate. Using a positive displacement pipette, apply the Benzophenone-containing formulation at a concentration of 1.3 mg/cm².[5] Record the exact weight.

-

Spreading: Immediately after application, place a finger cot on your index finger. Distribute the product over the entire surface with light circular motions for ~30 seconds. Then, spread the sample with moderate pressure using alternating horizontal and vertical strokes for another ~30 seconds to achieve a uniform film.[6]

-

Drying: Place the plate in a dark, level location for at least 15 minutes to allow the film to equilibrate.[7]

-

Pre-Irradiation Measurement: Place the plate in the spectrophotometer and measure the UV transmittance at multiple points on the plate, covering a total area of at least 2 cm².[4] Average these readings to obtain the initial absorbance spectrum, A₀(λ).

-

UV Irradiation: Expose the sample plate to a defined dose of UV radiation from the calibrated solar simulator. The dose is calculated based on the initial UVA protection factor (UVAPF₀) to account for photostability.[4]

-

Post-Irradiation Measurement: Immediately after irradiation, repeat the spectrophotometric measurement to obtain the final absorbance spectrum, A(λ).

-

Calculations:

-

In Vitro SPF: Calculated using the post-irradiation absorbance data and the Mansur equation: SPFin vitro = CF × Σ290400 EE(λ) × I(λ) / Σ290400 EE(λ) × I(λ) × 10-A(λ) Where:

-

CF = Correction Factor (typically 10)

-

EE(λ) = Erythemal effectiveness spectrum

-

I(λ) = Solar irradiance spectrum

-

A(λ) = Absorbance at wavelength λ

-

-

Critical Wavelength (λc): The wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm. A value ≥ 370 nm is required for a "broad spectrum" claim in many regions.[1][9]

-

UVA Protection Factor (UVA-PF): Calculated based on the post-irradiation absorbance spectrum and the Persistent Pigment Darkening (PPD) action spectrum, as defined in ISO 24443.

-

Data Presentation: Example Results

| Parameter | Formulation with Benzophenone | Placebo (No UV Filter) | Acceptance Criteria |

| In Vitro SPF | 32.5 | 1.2 | Target-dependent |

| Critical Wavelength (λc) | 378 nm | N/A | ≥ 370 nm (Broad Spectrum) |

| UVA-PF / SPF Ratio | 0.45 | N/A | ≥ 1/3 |

Part 2: Safety Assessment of Potential Endocrine Activity

Certain UV filters, including some benzophenones, have come under scrutiny for their potential to interact with the endocrine system.[10][11] Therefore, a comprehensive evaluation must include assays to detect potential hormonal activity. The Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS) are widely accepted, sensitive in vitro bioassays for this purpose.[12]

Core Principle: Receptor-Mediated Gene Expression in Yeast

The YES/YAS assays utilize genetically modified strains of the yeast Saccharomyces cerevisiae.[13] These yeast cells have been engineered to:

-

Contain the gene for a human hormone receptor (human Estrogen Receptor α for YES, human Androgen Receptor for YAS).

-

Contain a reporter gene construct (e.g., lacZ) that is activated upon ligand binding to the hormone receptor.

When an endocrine-active substance (like the Benzophenone test sample) enters the yeast cell and binds to the receptor, it triggers a conformational change. This activated receptor complex initiates the transcription of the lacZ reporter gene, leading to the production of the enzyme β-galactosidase. This enzyme then cleaves a chromogenic substrate added to the medium, resulting in a quantifiable color change (e.g., from yellow to red).[13] The intensity of this color is directly proportional to the estrogenic or androgenic activity of the test substance.

Caption: Signaling Pathway of the Yeast Estrogen Screen (YES) Assay.

Detailed Protocol: YES/YAS Assay

1. Materials & Equipment:

-

Genetically modified S. cerevisiae strains (for YES and YAS assays).

-

Yeast growth medium.

-

Sterile 96-well microtiter plates.

-

Positive Controls: 17β-estradiol (E2) for YES; 5α-Dihydrotestosterone (DHT) for YAS.

-

Negative Control: Vehicle (e.g., DMSO).

-

Benzophenone test substance, dissolved in a suitable solvent.

-

Chromogenic substrate (e.g., CPRG or ONPG).

-

Lyticase (optional, for increased sensitivity).[13]

-

Microplate incubator (30°C).

-

Microplate reader (spectrophotometer).

2. Step-by-Step Methodology:

-

Yeast Culture: Prepare a fresh culture of the yeast and grow to the mid-logarithmic phase.

-

Plate Preparation: In a 96-well plate, create serial dilutions of the Benzophenone test sample and the positive controls. Also include wells for the negative (vehicle) control.

-

Inoculation: Add the prepared yeast culture to all wells of the microplate.

-

Incubation: Seal the plate and incubate for approximately 18 hours at 30°C to allow for receptor binding and reporter gene expression.[12][14][15]

-

Cell Lysis (Optional): To increase assay sensitivity, the yeast cell wall can be digested by adding lyticase and incubating further.[13]

-

Color Development: Add the chromogenic substrate to each well. Incubate the plate until a sufficient color change is observed in the positive control wells.

-

Measurement: Stop the reaction (if necessary) and measure the absorbance in each well using a microplate reader at the appropriate wavelength for the substrate used.

-

Data Analysis:

-

Correct the absorbance readings by subtracting the blank values.

-

Plot the absorbance versus the log of the concentration for the test substance and the positive control to generate dose-response curves.

-

Calculate the EC₅₀ (half-maximal effective concentration) for the Benzophenone sample and the positive control. The results can be expressed as absolute concentrations or relative to the positive control (e.g., Estradiol Equivalents - EEQ).

-

Data Presentation: Example Results for Endocrine Activity

| Assay | Compound | EC₅₀ (M) | Relative Potency (vs. Control) |

| YES | 17β-Estradiol (Control) | 1.5 x 10⁻¹⁰ | 1 |

| YES | Benzophenone Sample | 2.3 x 10⁻⁶ | 6.5 x 10⁻⁵ |

| YAS | DHT (Control) | 8.0 x 10⁻¹⁰ | 1 |

| YAS | Benzophenone Sample | > 10⁻⁴ (Inactive) | N/A |

References

-

A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. [Link]

-

In Vitro Evaluation of Sunscreens: An Update for the Clinicians. PMC - NIH. [Link]

-

Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro. ISO. [Link]

-

IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS Guideline June 2009. Regulations.gov. [Link]

- In vitro test method to assess the UVA protection performance of sun care products.

-

Determination of the In Vitro SPF. ResearchGate. [Link]

-

ALS Webinar | Sunscreen Testing: Ensuring Safety and Efficacy in a Changing Regulatory Environment. YouTube. [Link]

-

Yeast Estrogen and Androgen Screens. Ecotox Centre. [Link]

-

YES and YAS assay. Wikipedia. [Link]

-

In Vitro Photoprotection and Functional Photostability of Sunscreen Lipsticks Containing Inorganic Active Compounds. MDPI. [Link]

-

Labeling and Effectiveness Testing: Sunscreen Drug Products for Over-The-Counter Human Use — Small Entity Compliance Guide. FDA. [Link]

-

Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

UVAPF In Vitro Broad Spectrum Test. Eurofins. [Link]

-

Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. National Institute of Chemistry, Slovenia. [Link]

-

In vitro SPF Testing. Eurofins. [Link]

-

IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS Guideline March 2011. CEC EDITORE. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

-

Mechanisms that could be triggered when avobenzone (11) is exposed to UV radiation. ResearchGate. [Link]

-

The COLIPA in vitro UVA method: a standard and reproducible measure of sunscreen UVA protection. PubMed. [Link]

-

A-YAS. new_diagnostics. [Link]

-

SPF FDA 2011. Eurofins. [Link]

-

The COLIPA in vitro UVA method: a standard and reproducible measure of sunscreen UVA protection. Wiley Online Library. [Link]

-

XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detection. Xenometrix. [Link]

-

Substance report | HBM4EU. HBM4EU. [Link]

-

What is the mechanism of Oxybenzone?. Patsnap Synapse. [Link]

-

XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detection. Xenometrix. [Link]

-

(PDF) IN VITRO EVALUATION OF THE UV FILTERS' PHOTOSTABILITY. ResearchGate. [Link]

-

UV absorption spectrum of benzophenone in ethanol and cyclohexane. ResearchGate. [Link]

-

Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. NIH. [Link]

-

Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. ACS Publications. [Link]

-

Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [Link]

-

Evaluation of cell biomarkers as in vitro photoprotective assays for sunscreen formulations. Nature. [Link]

-

Issues at the Margins: Validation of Sunscreen in-vitro UVA Test Measurement For FDA, COLIPA and ISO. Eurofins. [Link]

-

Structure-related endocrine-disrupting potential of environmental transformation products of benzophenone-type UV filters: A Review. ResearchGate. [Link]

-

The ALT‐SPF ring study – in vitro determination of the SPF & UVA‐PF by the fused method. PMC - NIH. [Link]

-

Scientific advice on the safety of Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5). Public Health - European Commission. [Link]

-

SCIENTIFIC ADVISORY GROUP ON CHEMICAL SAFETY OF NON-FOOD AND NON-MEDICINAL CONSUMER PRODUCTS (SAG-CS). GOV.UK. [Link]

-

XenoScreen YES/YAS. Biotoxik. [Link]

-

STUDY REPORT. Pelham Matrix. [Link]

-

High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. deltachem.net. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar. [Link]

Sources

- 1. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. kcia.or.kr [kcia.or.kr]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. The COLIPA in vitro UVA method: a standard and reproducible measure of sunscreen UVA protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hbm4eu.eu [hbm4eu.eu]

- 12. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 13. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 14. XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detectio [xenometrix.ch]

- 15. XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detectio [xenometrix.ch]

Troubleshooting & Optimization

Preventing photodegradation of Benzophenone-11 during experimental procedures

Introduction: Welcome to the technical support guide for Benzophenone-11 (BP-11), also known as Uvinul® M40 or 2,4-dihydroxybenzophenone.[1][2][3] As a widely used UV absorber in various formulations, its inherent function is to interact with UV radiation.[4] However, this very property makes it susceptible to photodegradation during experimental handling, potentially compromising data integrity. This guide provides a series of troubleshooting steps and in-depth answers to common questions encountered by researchers, ensuring the stability and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is Benzophenone-11 susceptible?

Answer: Photodegradation is the alteration of a molecule's chemical structure by light energy. Benzophenone-11 is a benzophenone-type UV filter, a class of molecules designed to absorb UVA and UVB radiation.[5] The process, simplified, is as follows:

-

UV Absorption: The benzophenone core of BP-11 absorbs photons, primarily in the UVA and UVB range (approx. 290-400 nm), which elevates its electrons to a high-energy singlet excited state.[6]

-

Intersystem Crossing: This singlet state is very short-lived and efficiently converts to a more stable, lower-energy, but longer-lived triplet excited state (³BP-11*).[7]

-

Chemical Reaction: This energetic triplet state is the primary culprit behind degradation. It is highly reactive and can participate in several degradation pathways, including hydrogen abstraction from solvent molecules or reactions with molecular oxygen.[8][9]

This reactivity is precisely why you must control the experimental environment. The very mechanism that makes it an effective UV absorber also makes it vulnerable to undesired photochemical reactions in solution.[10]

Caption: Photochemical pathway of Benzophenone-11.

Q2: I'm seeing a gradual loss of my BP-11 peak in HPLC analysis. Is this definitely photodegradation?

Answer: While photodegradation is a strong possibility, other factors could be at play. A systematic approach is needed to confirm the cause.

-

Run a "Dark" Control: Prepare an identical sample and store it completely protected from light (e.g., wrapped in aluminum foil in a drawer) for the same duration as your experimental sample. If the peak area in the dark control remains stable while the experimental sample degrades, photodegradation is the confirmed cause.

-

Check for New Peaks: Photodegradation is a chemical transformation, not disappearance. Look for the appearance of new, smaller peaks in your chromatogram, often eluting earlier (more polar) than the parent BP-11 peak. These are likely degradation products, such as hydroxylated species.[8]

-

UV-Vis Spectroscopy: Monitor the UV spectrum of your solution over time. Photodegradation will often lead to a decrease in the primary absorbance peak and potentially a shift in the maximum absorption wavelength (λmax) as the chromophore is altered.[11]

A validated HPLC method is crucial for this analysis. A typical setup might involve a C18 column with a mobile phase like methanol and water, with UV detection around 315 nm.[12]